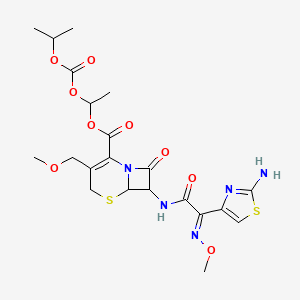

(E)-CefpodoximeProxetil

Description

Prodrug Design Principles and Pharmaceutical Significance

Prodrugs are inactive or less active chemical derivatives of a drug molecule that require biotransformation in the body to release the active parent drug. humanjournals.comnih.gov This strategy is a cornerstone of pharmaceutical development, employed to overcome undesirable properties of a drug, such as poor aqueous solubility, chemical instability, or, most notably, poor oral bioavailability. humanjournals.comresearchgate.net By temporarily masking the active drug's functional groups with a promoiety, a prodrug can exhibit improved absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.netslideshare.net

The parent compound, cefpodoxime (B17579), is a potent third-generation cephalosporin (B10832234) antibiotic. drugbank.comnih.gov However, it exhibits poor oral absorption because its chemical structure is predominantly in an ionic form at the pH of the intestines, which limits its ability to pass through the gastrointestinal tract wall. researchgate.net To address this, cefpodoxime was developed into the prodrug, cefpodoxime proxetil.

The design of cefpodoxime proxetil involves the esterification of the carboxylic acid group of cefpodoxime with a 1-isopropoxycarbonyloxyethyl group. researchgate.netfda.gov This modification neutralizes the ionizable group, thereby increasing the molecule's lipophilicity and enabling it to be absorbed more effectively from the gastrointestinal tract via passive diffusion. researchgate.net Once absorbed, enzymes in the intestinal mucosa, specifically esterases, hydrolyze the ester bond, releasing the active cefpodoxime into the bloodstream. drugbank.comnih.govfda.gov This strategic chemical modification significantly enhances the systemic availability of the antibiotic, with studies showing that approximately 50% of an orally administered dose of cefpodoxime proxetil is absorbed systemically as cefpodoxime. drugbank.comnih.govresearchgate.net

However, the bioavailability is not complete, partly because luminal cholinesterases can also hydrolyze the prodrug before it is absorbed. researchgate.netnih.gov Interestingly, the presence of food, particularly components like amino acids and vitamins, can inhibit this premature hydrolysis, leading to enhanced bioavailability. nih.gov

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

| Property | Cefpodoxime (Active Drug) | Cefpodoxime Proxetil (Prodrug) |

|---|---|---|

| Primary Challenge | Poor oral bioavailability due to ionic nature at intestinal pH researchgate.net | Susceptible to pre-absorption hydrolysis by intestinal esterases nih.gov |

| Oral Bioavailability | Low | ~50% (as Cefpodoxime) drugbank.comfda.gov |

| Absorption Mechanism | Poor permeability researchgate.net | Passive diffusion after oral administration researchgate.net |

| Activation | N/A (Is the active form) | Hydrolyzed by esterases in the intestinal wall to release Cefpodoxime drugbank.comnih.gov |

| Chemical Modification | Free carboxylic acid researchgate.net | 1-isopropoxycarbonyloxyethyl ester fda.gov |

Stereochemical Considerations and Isomerism

The chemical structure of cefpodoxime proxetil contains multiple chiral centers, leading to the existence of stereoisomers. taylorandfrancis.comgoogle.com An important aspect of its structure is the oxime group (=N-OCH3) in the side chain attached at position 7 of the cephem nucleus. wikipedia.orgtsijournals.com This group can exist as two different geometric isomers: (Z) and (E).

In the context of cephalosporins, the (Z)-isomer (also referred to as the syn-isomer) is generally associated with superior antibacterial activity compared to the corresponding (E)-isomer (or anti-isomer). tsijournals.comresearchgate.nettsijournals.com Consequently, the therapeutically used form of cefpodoxime proxetil is predominantly the (Z)-isomer. The (E)-isomer is considered an impurity that may form during the manufacturing process. google.com

Table 2: Isomers of Cefpodoxime Proxetil

| Isomer Type | Specific Isomers | Significance |

|---|---|---|

| Geometric Isomerism (Oxime group) | (Z)-isomer (syn) | Possesses superior antibacterial activity tsijournals.comresearchgate.net |

| (E)-isomer (anti) | Considered an impurity with less antibacterial activity tsijournals.comcymitquimica.com | |

| Diastereomerism (Proxetil side chain) | R-isomer | More susceptible to enzymatic hydrolysis to active cefpodoxime nih.gov |

| S-isomer | Less susceptible to enzymatic hydrolysis compared to the R-isomer nih.gov |

Evolution of Cephalosporin Chemistry and (E)-Cefpodoxime Proxetil's Place

The discovery of cephalosporins from the fungus Cephalosporium acremonium (now known as Acremonium) in 1945 by Giuseppe Brotzu marked a pivotal moment in antibiotic history. wikipedia.orgnih.gov The initial compound, cephalosporin C, had only modest activity, but the isolation of its core, 7-aminocephalosporanic acid (7-ACA), opened the door for the creation of a vast array of semi-synthetic derivatives. wikipedia.orgwikipedia.org

The development of cephalosporins is often categorized into "generations," each defined by its general spectrum of antimicrobial activity. wikipedia.orgijesir.org

First-generation cephalosporins (e.g., cephalexin) are primarily active against Gram-positive bacteria. wikipedia.orgijesir.org

Second-generation cephalosporins (e.g., cefuroxime) have improved activity against Gram-negative bacteria and often show increased resistance to β-lactamase enzymes. wikipedia.orgijesir.org

Third-generation cephalosporins, the class to which cefpodoxime belongs, exhibit a broader spectrum of activity against Gram-negative bacteria compared to previous generations, though sometimes with reduced activity against Gram-positive organisms. wikipedia.orgijesir.orgdrugs.com They are often used for a wide range of infections. nih.govdrugs.com

Fourth-generation cephalosporins (e.g., cefepime) offer true broad-spectrum activity, with enhanced activity against Gram-negative bacteria. wikipedia.orgwikipedia.org

Fifth-generation cephalosporins (e.g., ceftaroline) are notable for their activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgmarketresearchintellect.com

Cefpodoxime proxetil holds a significant place as one of the first orally active third-generation cephalosporins. nih.govtsijournals.comresearchgate.net Its development represented a crucial advancement, providing an oral treatment option with the extended Gram-negative coverage characteristic of its generation. nih.govwikipedia.org This was achieved through the successful application of prodrug chemistry to overcome the inherent absorption limitations of the parent cefpodoxime molecule. Its stability against many common β-lactamase enzymes, a key feature of third-generation cephalosporins, further solidified its therapeutic importance. drugbank.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C21H27N5O9S2 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+ |

InChI Key |

LTINZAODLRIQIX-DHRITJCHSA-N |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to (E)-Cefpodoxime Proxetil

The industrial synthesis of Cefpodoxime (B17579) Proxetil typically originates from 7-aminocephalosporanic acid (7-ACA) or its derivative, (6R,7R)-7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). researchgate.netresearchgate.netgoogle.comgoogle.com The core structure is assembled through a series of reactions, primarily involving the modification of the C-7 amino group and the C-4 carboxylic acid group of the cephem nucleus. google.com

Acylation and Esterification Reactions

Established synthetic pathways involve a sequence of protection, acylation, esterification, and deprotection steps. A common route begins with the protection of the amino group on the thiazolyl ring of the C-7 side chain, for instance, as a chloroacetyl or formyl derivative. researchgate.netepo.org

Acylation: The crucial step of forming the amide bond at the C-7 position is achieved by acylating the 7-amino group of the cephem core. One method involves reacting 7-AMCA with an activated form of (Z)-2-(2-formylaminothiazol-4-yl)-methoxyimino acetic acid. epo.org Another established acylating agent is S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), which is widely used in cephalosporin (B10832234) chemistry. researchgate.netresearchgate.netsemanticscholar.org

Esterification: To create the proxetil prodrug moiety, the carboxylic acid at the C-4 position is esterified. This is typically accomplished by reacting the cefpodoxime acid intermediate with 1-iodoethyl isopropyl carbonate. epo.orgnih.govlupinepublishers.com The reaction is often carried out in a solvent like dimethylacetamide (DMA) in the presence of a base such as 1,8-diazabicyclo epo.orgdrugfuture.comundec-7-ene (DBU). epo.orgdrugfuture.com

The following table outlines a representative established synthetic sequence.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) | Z-(2-formylaminothiazo-4-yl)-methoxyimino acetic acid chloride hydrochloride, Sodium Bicarbonate | N-formylcefpodoxime | epo.orgepo.org |

| 2 | N-formylcefpodoxime | 1-iodoethyl isopropyl carbonate | N-formyl cefpodoxime proxetil | epo.org |

| 3 | N-formyl cefpodoxime proxetil | Acid (e.g., H₂SO₄) in Methanol (B129727) | Cefpodoxime Proxetil | google.com |

Chiral Synthetic Approaches and Enantiomeric Resolution

Cefpodoxime Proxetil possesses multiple asymmetric centers, including those in the cephem nucleus and one at the α-carbon of the 1-(isopropoxycarbonyloxy)ethyl group. google.com This results in the final product being a racemic mixture of two diastereomers (R and S isomers) at the proxetil ester moiety, typically in a 1:1 ratio. scispace.comresearchgate.net

Controlling the diastereomeric ratio is a significant aspect of the synthesis. Some processes aim to produce a specific ratio that conforms to pharmacopoeial specifications, often between 0.5 and 0.6 for one of the diastereomers. epo.orggoogle.com One patented method achieves this through the preparation and crystallization of N-formyl cefpodoxime proxetil from a specific solvent mixture to obtain a desired diastereomeric ratio. epo.org

Another approach to controlling the stereochemistry involves the separation of diastereomers at an earlier stage. A process has been described for the preparation of the individual diastereomers via fractional crystallization of an acid addition salt of the key intermediate, 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid-1-(isopropoxycarbonyloxy)ethyl ester, before the final acylation step. epo.org While the biological and physicochemical properties of the individual enantiomers have been investigated, many syntheses proceed to produce the racemic mixture. researchgate.netnih.gov

Novel and Improved Synthetic Pathways

Optimization of Reaction Conditions and Yield

Another strategy involves a one-step synthesis of a crude Cefpodoxime Proxetil product from an intermediate without isolation, followed by a simple recrystallization for purification. google.com This approach simplifies the process and increases yield while maintaining high purity. google.com The use of 4-toluenesulfonyl chloride (Tos-Cl) as a coupling reagent for the amidation step has also been reported as a highly efficient method, achieving a yield of 82% for Cefpodoxime Proxetil under non-optimized conditions. lookchem.com

The table below compares a literature method with an improved synthetic approach.

| Feature | Literature Method researchgate.net | Improved Method researchgate.net |

| Acylating Agent | (Z)-2-(2-chloroacetamido-4-thiazolyl)-2-(methoxyimino)acetic acid (CATMA) | S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) |

| Key Intermediate | Chloroacetylated Cefpodoxime | Cefotaxime, followed by chloroacetylation |

| Final Purification | Column Chromatography | Elimination of Column Chromatography |

| Overall Yield | Lower | Higher |

Alternative Reagents and Intermediate Synthesis

Alternative Reagents: A notable improvement has been the replacement of CATMA with MAEM as the acylating agent. researchgate.netsemanticscholar.org MAEM is a commercial raw material that is significantly less expensive than CATMA, which helps to lower the production cost. researchgate.net This change also circumvents the need to prepare and purify the sensitive acid chloride of CATMA and allows the acylation to proceed under milder conditions without extremely low temperatures. researchgate.net More recently, 4-toluenesulfonyl chloride has been demonstrated as an economically attractive and effective coupling reagent for the C-7 amidation reaction. lookchem.com

Intermediate Synthesis: The synthesis of the two primary building blocks, 7-AMCA and 1-iodoethyl isopropyl carbonate, has also been optimized.

7-AMCA Synthesis: Methods have been developed to synthesize 7-AMCA directly from 7-ACA. One process involves the reaction of 7-ACA with methanol and calcium chloride to replace the 3-acetoxymethyl group with a methoxymethyl group. epo.org Another novel method synthesizes the cefpodoxime acid intermediate by reacting 7-ACA and trimethyl borate (B1201080) with methoxy (B1213986) sulfonic acid, omitting the need for protection and deprotection steps at the C-7 position. google.com

1-Iodoethyl Isopropyl Carbonate Synthesis: This key reagent for the proxetil ester is typically prepared in a multi-step process. lupinepublishers.comoaji.net A common route involves reacting 1-chloroethyl chloroformate with isopropanol (B130326) in the presence of a base like pyridine (B92270) to produce 1-chloroethyl isopropyl carbonate, which is then treated with sodium iodide to yield the final iodo-compound. researchgate.netlupinepublishers.comoaji.net

Synthesis and Characterization of Novel Analogues and Derivatives

The synthesis and characterization of novel analogues and derivatives of Cefpodoxime Proxetil are important for identifying potential impurities and understanding structure-activity relationships.

Several novel analogues have been synthesized by modifying the proxetil ester group. These include the ethyl, methyl, propyl, and N-propyl analogues. oaji.net Their synthesis follows the main pathway for Cefpodoxime Proxetil, but utilizes different halo-ester reagents for the C-4 esterification step. For example, the N-propyl analogue can be formed if the isopropanol used to synthesize the ester side-chain is contaminated with n-propanol. oaji.net

Additionally, derivatives have been synthesized by modifying the C-7 aminothiazole ring. A carbamate (B1207046) of Cefpodoxime Proxetil, a potential process impurity, was prepared by reacting Cefpodoxime Proxetil with isopropyl chloroformate in the presence of N-methyl morpholine. asianpubs.org Another identified impurity, desmethyl cefpodoxime proxetil, has also been synthesized for use as a reference standard. researchgate.net

The table below summarizes the synthesis of several novel analogues and derivatives.

| Analogue/Derivative | Synthetic Modification | Key Reagents | Reference |

| Ethyl Analogue | Esterification with 1-chloroethyl ethyl carbonate followed by iodination and coupling with cefpodoxime acid. | 1-Chloroethyl ethyl carbonate, Sodium iodide | oaji.net |

| Methyl Analogue | Esterification with 1-chloroethyl methyl carbonate followed by iodination and coupling with cefpodoxime acid. | 1-Chloroethyl methyl carbonate, Sodium iodide | oaji.net |

| N-Propyl Analogue | Esterification with 1-chloroethyl propyl carbonate followed by iodination and coupling with cefpodoxime acid. | 1-Chloroethyl propyl carbonate, Sodium iodide | oaji.net |

| Carbamate Derivative | Reaction at the 2-amino group of the thiazole (B1198619) ring of Cefpodoxime Proxetil. | Isopropyl chloroformate, N-methyl morpholine | asianpubs.org |

| Desmethyl Derivative | Synthesis starting from a desmethylated precursor. | (Not detailed in abstract) | researchgate.net |

Prodrug Conversion Mechanisms and in Vitro Hydrolysis Kinetics

Enzymatic Hydrolysis of (E)-Cefpodoxime Proxetil to Cefpodoxime (B17579)

The primary route for the conversion of (E)-cefpodoxime proxetil to the active antibiotic cefpodoxime is through enzymatic hydrolysis. This bioconversion is essential for the drug's oral bioavailability. researchgate.net

Role of Esterases in Intestinal Mucosa

After oral administration, (E)-cefpodoxime proxetil is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases present in the intestinal wall to form cefpodoxime. dhgpharma.com.vnsahpra.org.za Studies conducted in vitro using human duodenal washings have confirmed that the enzymatic hydrolysis of the ester bond releases the active third-generation cephalosporin (B10832234). researchgate.netnih.gov The primary enzymes responsible for this de-esterification are believed to be cholinesterases. researchgate.netnih.gov This is supported by findings that potent inhibitors of cholinesterase, such as eserine and phenylmethylsulfonyl fluoride (B91410) (PMSF), effectively block the hydrolysis of cefpodoxime proxetil in luminal washings. researchgate.netnih.gov

Kinetics of Ester Cleavage in Biological Milieu

The kinetics of ester cleavage demonstrate a rapid conversion of the prodrug in a biological environment. In human intestinal juice at 37°C, the hydrolysis of (E)-cefpodoxime proxetil is considerably faster than in a simple phosphate (B84403) buffer. nih.govresearchgate.net This accelerated degradation in the intestinal juice is attributed to enzymatic activity. nih.gov

A notable aspect of the kinetics is the differential degradation rates of the two diastereoisomers. One diastereoisomer degrades much more rapidly than the other in intestinal juice. nih.govasm.org For instance, the half-life of the faster-hydrolyzing diastereoisomer is approximately 0.18 hours, while the slower one has a half-life of about 0.98 hours. nih.govresearchgate.net In contrast, in a phosphate buffer without enzymes, both diastereoisomers degrade at similar rates. nih.govresearchgate.net This high degree of stereoselectivity in enzymatic hydrolysis suggests that using the more stable diastereoisomer could potentially enhance bioavailability. nih.govasm.org

Chemical Hydrolysis Pathways of (E)-Cefpodoxime Proxetil

Beyond enzymatic action, (E)-cefpodoxime proxetil is also susceptible to chemical hydrolysis, a process significantly influenced by the pH of the surrounding environment. semanticscholar.orgjparonline.com

pH-Dependent Degradation Profiles

The stability of (E)-cefpodoxime proxetil is highly dependent on pH. The rate of hydrolytic degradation increases as the pH moves from acidic to alkaline conditions. semanticscholar.org In acidic and physiological pH ranges (pH 2.5-7.4), the compound is relatively stable in the absence of light. researchgate.net However, under basic conditions (pH 9.0 and 11.0), hydrolysis is observed even in the dark. semanticscholar.orgresearchgate.net

Studies have shown that the degradation follows pseudo-first-order kinetics. researchgate.net The rate constant for hydrolysis increases significantly with an increase in pH. For example, at pH 11, the rate constant is 14 times higher than at pH 5. semanticscholar.org This indicates that hydroxide (B78521) ions (OH⁻) act as a catalyst in the hydrolysis reaction. semanticscholar.org The compound exhibits maximum stability around pH 5. researchgate.net

| Condition | pH | Observation |

|---|---|---|

| Acidic (in darkness) | 2.5 | Practically no degradation observed researchgate.net |

| Near-Neutral (in darkness) | 7.4 | Practically no degradation observed researchgate.net |

| Basic (in darkness) | 9.0 | Hydrolysis observed semanticscholar.orgresearchgate.net |

| Basic (in darkness) | 11.0 | Increased hydrolysis rate compared to pH 9.0 semanticscholar.org |

| UV Irradiation | 5.0 | Lowest degradation rate constant, maximum stability observed semanticscholar.orgresearchgate.net |

| UV Irradiation | 5.0-11.0 | Hydrolysis rate constant increases with increasing pH semanticscholar.org |

Identification of Hydrolytic Degradation Products

The degradation of (E)-cefpodoxime proxetil yields several products, with the distribution of these products varying between enzymatic and chemical hydrolysis. In a phosphate buffer (simulating chemical hydrolysis), the major degradation product is the inactive Δ2 isomer of cefpodoxime. nih.govresearchgate.net The formation of the Δ2 isomer is a result of isomerization of the double bond in the cephem nucleus, which is followed by rapid hydrolysis of the ester group. nih.gov

Conversely, in human intestinal juice, where enzymatic hydrolysis predominates, the primary product is the biologically active Δ3-cephalosporin, cefpodoxime. nih.govasm.org This enzymatic pathway is more direct and rapid, largely bypassing the isomerization to the inactive Δ2 form. asm.org Forced degradation studies under acidic and basic conditions have also been used to identify various degradation products, which can be separated and analyzed using chromatographic techniques. nih.govakjournals.com

| Condition | Major Product | Significance |

|---|---|---|

| Phosphate Buffer (Chemical Hydrolysis) | Δ2-Cefpodoxime nih.govresearchgate.net | Biologically inactive isomer |

| Human Intestinal Juice (Enzymatic Hydrolysis) | Δ3-Cefpodoxime (Cefpodoxime) nih.govasm.org | Biologically active form |

Stability and Degradation Kinetics of E Cefpodoxime Proxetil

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated storage to elicit degradation. lupinepublishers.com This helps to identify potential degradation products and establish the intrinsic stability of the molecule. (E)-Cefpodoxime proxetil has been subjected to a variety of stress conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress, as per the International Conference on Harmonization (ICH) guidelines. akjournals.comakjournals.com These studies reveal the degradation pathways and help in the development of stability-indicating analytical methods. akjournals.com

The degradation of (E)-Cefpodoxime proxetil often involves hydrolysis of the ester group and the β-lactam ring, as well as isomerization of the double bond within the dihydrothiazine ring. rsc.orgmedwinpublishers.comnih.gov The rate and extent of degradation are highly dependent on the specific stressor.

Acidic Hydrolysis Degradation Pathways

Under acidic conditions, (E)-Cefpodoxime proxetil undergoes degradation, primarily through the hydrolysis of the β-lactam bond. researchgate.net Studies have shown that upon refluxing in 5 M HCl at 80°C for 90 minutes, significant degradation occurs. akjournals.com The kinetics of this degradation have been investigated at various temperatures, revealing a pseudo-first-order reaction. akjournals.com One of the primary degradation pathways involves the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. researchgate.net

In one study, degradation in 0.1 M HCl for 8 hours at room temperature resulted in the formation of additional peaks in the chromatogram, indicating the susceptibility of the drug to acid hydrolysis. nih.gov Another investigation using 0.1 M HCl for 2 hours also confirmed acidic degradation. lupinepublishers.com The rate of isomerization of the cephalosporin (B10832234) core structure has been observed to increase as the pH decreases. rsc.org It has been noted that while the drug is relatively stable in 0.01 M HCl, more concentrated acidic conditions lead to noticeable degradation. semanticscholar.org

Alkaline Hydrolysis Degradation Pathways

(E)-Cefpodoxime proxetil is highly susceptible to degradation under alkaline conditions. scispace.com The primary degradation pathway in alkaline media is the hydrolysis of the ester linkage, converting the prodrug into its active form, cefpodoxime (B17579). semanticscholar.org Additionally, hydrolysis of the β-lactam ring can occur. semanticscholar.org

Studies have shown that the drug is completely degraded in 0.01 M NaOH. semanticscholar.org When subjected to 0.1 M NaOH for 8 hours at room temperature, significant degradation with the formation of multiple degradation products was observed. nih.gov The rate of degradation increases with increasing pH. semanticscholar.org For instance, the half-life of the drug decreased significantly when the pH was increased from 9.0 to 11.0 in darkness. semanticscholar.org This indicates that hydroxyl ions play a crucial role in the hydrolysis process. semanticscholar.org The degradation in alkaline conditions is often rapid, with some studies showing complete degradation in a short period. lupinepublishers.com

Oxidative Degradation Pathways

Oxidative stress also leads to the degradation of (E)-Cefpodoxime proxetil. When subjected to 3% hydrogen peroxide and refluxed at 80°C for 90 minutes, the drug shows significant degradation. akjournals.com The kinetics of this oxidative degradation have been studied and found to follow a pseudo-first-order model. akjournals.com An Arrhenius plot can be constructed to determine the activation energy for this process. akjournals.com

In another study, treatment with 10% hydrogen peroxide for 2 hours also resulted in oxidative degradation. lupinepublishers.com However, some research suggests that the drug is relatively stable in 0.1% H2O2 solution. semanticscholar.org The discrepancy may be due to the different concentrations of the oxidizing agent and other experimental conditions. The degradation under oxidative conditions leads to the formation of specific degradation products that can be resolved using stability-indicating methods. akjournals.com

Photolytic Degradation Pathways

Exposure to light can induce the degradation of (E)-Cefpodoxime proxetil. ijpsr.com Photostability studies are a crucial part of stress testing to ensure the drug product is adequately protected from light. When exposed to UV irradiation, the hydrolytic degradation of (E)-Cefpodoxime proxetil is significantly enhanced, particularly in basic media. researchgate.net The maximum stability under UV irradiation was observed at pH 5. researchgate.net

In darkness, no significant degradation was observed at acidic and physiological pHs (2.5, 5.0, and 7.4). researchgate.net However, UV light exposure caused considerable hydrolytic degradation in this pH range. semanticscholar.org The rate of photolytic degradation is influenced by the pH of the medium. researchgate.net

Thermal Degradation Kinetics

Thermal stability studies are essential to determine the effect of temperature on drug stability. (E)-Cefpodoxime proxetil undergoes thermal degradation, and the kinetics of this process have been investigated. The thermogravimetric analysis (TGA) of the pure drug shows a single-step decomposition process occurring between 150°C and 350°C. derpharmachemica.com The decomposition activation energies and thermal rate constants can be determined using model-free methods like Kissinger, Friedman, and Flynn-Wall-Ozawa. derpharmachemica.comresearchgate.net

In one study, the powdered drug stored at 55°C for 8 hours under dry heat conditions showed no significant degradation. nih.gov However, other studies involving refluxing at different temperatures (40-90°C) for acidic and oxidative degradation have shown that temperature significantly accelerates the degradation rate. akjournals.com The degradation rate was observed to increase approximately twofold with every 10°C rise in temperature. jparonline.com The presence of excipients in tablet formulations can affect the thermal stability of the drug, in some cases increasing it. derpharmachemica.com

Identification and Structural Elucidation of Degradation Products

The identification and structural elucidation of degradation products are critical for understanding the degradation pathways and ensuring the safety of the drug product. wordpress.com Various analytical techniques are employed for this purpose, with a combination of liquid chromatography (LC) and mass spectrometry (MS) being particularly powerful. lupinepublishers.com LC-MS/MS, LC-NMR, and FT-IR spectroscopy have been used to identify and characterize the impurities and degradation products of (E)-Cefpodoxime proxetil. lupinepublishers.comwordpress.comconicet.gov.ar

Forced degradation studies generate a range of degradation products. Under acidic and basic conditions, hydrolysis products are common. nih.gov One major degradation product identified in both solid and solution states is a tautomeric isomer resulting from a double bond shift within the six-membered ring of the cephalosporin core. rsc.org In alkaline media, the primary degradation product is the active metabolite, cefpodoxime, formed by the hydrolysis of the proxetil ester group. semanticscholar.org Another potential degradation pathway involves the formation of the inactive Δ2-isomer. semanticscholar.orgasm.org

During the synthesis process, an impurity named desmethyl cefpodoxime proxetil has been identified at levels of 0.1-0.2%. researchgate.net Its structure was confirmed using 1H NMR, 13C NMR, MS, and IR spectral data. researchgate.net The comprehensive profiling of impurities and degradation products is a regulatory requirement to ensure the quality and safety of the final pharmaceutical product. medwinpublishers.comwordpress.com

Data Tables

Table 1: Summary of Forced Degradation Conditions and Observations

| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |

| Acidic Hydrolysis | 5 M HCl, reflux at 80°C for 90 min | Significant degradation | akjournals.com |

| 0.1 M HCl, 8 h at room temperature | Formation of degradation products | nih.gov | |

| 0.1 M HCl, 2 h | Acidic degradation confirmed | lupinepublishers.com | |

| Alkaline Hydrolysis | 0.01 M NaOH | Complete degradation | semanticscholar.org |

| 0.1 M NaOH, 8 h at room temperature | Significant degradation | nih.gov | |

| pH 9.0 and 11.0 in darkness | Degradation rate increases with pH | semanticscholar.org | |

| Oxidative Degradation | 3% H2O2, reflux at 80°C for 90 min | Significant degradation | akjournals.com |

| 10% H2O2, 2 h | Oxidative degradation | lupinepublishers.com | |

| Photolytic Degradation | UV irradiation at various pH | Enhanced hydrolytic degradation | researchgate.net |

| Thermal Degradation | 150-350°C (TGA) | Single-step decomposition | derpharmachemica.com |

| 55°C for 8 h (dry heat) | No significant degradation | nih.gov | |

| 40-90°C (in solution) | Accelerated degradation | akjournals.com |

Table 2: Kinetic Data for (E)-Cefpodoxime Proxetil Degradation

| Degradation Type | Kinetic Model | Key Findings | Reference |

| Acidic Hydrolysis | Pseudo-first-order | Rate constants and half-life determined at different temperatures. | akjournals.com |

| Oxidative Degradation | Pseudo-first-order | Activation energy calculated using Arrhenius plot. | akjournals.com |

| Thermal Degradation | Model-free methods | Decomposition activation energies determined. | derpharmachemica.comresearchgate.net |

| Hydrolytic Degradation | First-order | Degradation rate increases with temperature. | jparonline.com |

Kinetic Modeling of Degradation Processes

The degradation of (E)-Cefpodoxime Proxetil under a range of stress conditions, including hydrolysis, oxidation, and thermal stress, is typically modeled using kinetic principles. Research has consistently shown that the decomposition of this compound predominantly follows pseudo-first-order kinetics. semanticscholar.orgakjournals.comresearchgate.net This kinetic model is characterized by a rate equation where the rate of degradation is directly proportional to the concentration of the drug. The integrated form of the first-order rate law allows for the calculation of key stability parameters. semanticscholar.org The kinetic data for the hydrolytic degradation of Cefpodoxime Proxetil have been observed to obey a pseudo-first-order rate equation. semanticscholar.org

Determination of Rate Constants and Activation Energies

The quantitative assessment of (E)-Cefpodoxime Proxetil's stability relies on the determination of its degradation rate constants (k) and activation energies (Ea). The rate constant quantifies the speed of the degradation reaction under a specific set of conditions, such as pH, temperature, and the presence of oxidative or hydrolytic agents. semanticscholar.orgakjournals.comscispace.com The half-life (t1/2), the time required for the drug concentration to decrease by 50%, is inversely related to the rate constant and is a common metric for expressing stability. semanticscholar.orgnih.gov

Forced degradation studies are instrumental in generating this data. By subjecting the drug to accelerated degradation conditions—such as strong acids, bases, oxidizing agents, heat, and UV light—researchers can determine the rate constants for each scenario. scispace.comnih.govlupinepublishers.com

Rate Constants under Various Conditions

The degradation rate of (E)-Cefpodoxime Proxetil is highly dependent on the specific stressor. For instance, the drug is susceptible to hydrolysis, with the rate being significantly influenced by pH. semanticscholar.org In alkaline conditions (0.1 N NaOH), the degradation is rapid. scispace.com The rate constant increases as the pH rises from 5.0 to 11.0, indicating that alkaline conditions accelerate hydrolytic degradation. semanticscholar.org Conversely, under acidic and physiological conditions in the absence of light, the compound shows greater stability. semanticscholar.org The presence of UV irradiation can also significantly increase the rate of hydrolytic degradation. semanticscholar.org

Studies comparing the degradation of the two diastereoisomers of cefpodoxime proxetil in phosphate (B84403) buffer versus human intestinal juice revealed that degradation is considerably faster in intestinal juice, where one diastereoisomer degrades much more rapidly than the other. nih.gov

Below are tables summarizing the experimentally determined rate constants and half-lives for (E)-Cefpodoxime Proxetil under different forced degradation conditions.

Table 1: Degradation Rate Constants and Half-Lives of Cefpodoxime Proxetil under Various Stress Conditions

| Stress Condition | Rate Constant (k) | Half-Life (t1/2) | Reference |

|---|---|---|---|

| Alkaline (0.1 N NaOH) | 0.021 sec⁻¹ | 33.10 sec | scispace.com |

| Oxidative (3% v/v H₂O₂) | 0.023 h⁻¹ | 29.96 h | scispace.com |

Table 2: Hydrolytic Degradation of Cefpodoxime Proxetil Diastereoisomers (37°C, pH 7.4)

| Medium | Diastereoisomer | Rate Constant (kDEG) (x 10⁻¹ h⁻¹) | Half-Life (t1/2) (h) | Reference |

|---|---|---|---|---|

| Phosphate Buffer | Isomer 1 | 2.74 | 2.5 | nih.gov |

| Phosphate Buffer | Isomer 2 | 3.13 | 2.2 | nih.gov |

| Intestinal Juice | Isomer 1 (fast) | 38.7 | 0.18 | nih.gov |

Activation Energy

The activation energy (Ea) represents the minimum energy required to initiate the degradation reaction. It is determined by studying the dependence of the rate constant on temperature, typically by conducting degradation experiments at several elevated temperatures (e.g., 40 to 90°C). akjournals.com The data are then used to construct an Arrhenius plot (a plot of the natural logarithm of the rate constant, ln k, versus the reciprocal of the absolute temperature, 1/T). akjournals.comkoreascience.kr The slope of this plot is directly proportional to the activation energy. akjournals.comkoreascience.kr

Thermogravimetric analysis (TGA) is another technique used to investigate thermal decomposition and determine activation energies using model-free methods such as those proposed by Kissinger, Friedman, and Flynn-Wall-Ozawa. derpharmachemica.comresearchgate.net These methods analyze the weight loss of the material as a function of temperature to derive kinetic parameters. derpharmachemica.comresearchgate.net

Table 3: Activation Energies for Cefpodoxime Proxetil Degradation

| Degradation Condition | Method | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Acidic (5 M HCl) | Arrhenius Plot | 13.56 kcal/mol | akjournals.com |

| Oxidative (3% H₂O₂) | Arrhenius Plot | 12.00 kcal/mol | akjournals.com |

| Thermal Decomposition | Kissinger Method | 100.3 kJ/mol | derpharmachemica.com |

| Thermal Decomposition | Friedman Method | 101.9 kJ/mol | derpharmachemica.com |

Predictive Stability Assessment

The kinetic parameters derived from degradation studies are fundamental for predictive stability assessments. By understanding the rate constants and activation energy, one can forecast the long-term stability of (E)-Cefpodoxime Proxetil and establish appropriate storage conditions and shelf-life.

The Arrhenius equation is a cornerstone of this predictive capability. akjournals.comkoreascience.kr It allows for the extrapolation of degradation rates observed under accelerated (high-temperature) conditions to predict the rates at lower, typical storage temperatures (e.g., room temperature or refrigerated conditions). akjournals.com This is crucial for assigning a product's expiration date. The calculation of t₉₀ (the time required for the drug concentration to fall to 90% of its initial value), which is often used to define shelf-life, is directly derived from these kinetic models. jparonline.com

Furthermore, kinetic studies can predict the stability of different formulations. For example, by comparing the thermal decomposition kinetics of the pure drug with that of its tableted formulations, it's possible to assess the impact of excipients on stability. derpharmachemica.comresearchgate.net Studies have shown that the presence of certain excipients can alter the thermal stability of Cefpodoxime Proxetil. derpharmachemica.com A correlation between thermal rate constants (k_T) and dissolution rate constants (k_D) has also been explored as a potential predictive tool for formulation stability. derpharmachemica.com

Kinetic modeling in biorelevant media, such as simulated intestinal juice, provides predictions of the drug's stability in the gastrointestinal tract, which has implications for its oral bioavailability. nih.gov The significant difference in degradation rates between a simple buffer and intestinal juice highlights the importance of enzymatic hydrolysis in the presystemic degradation of the prodrug. nih.gov

Preformulation and Formulation Strategy Research

Excipient Compatibility Studies and Interaction Assessment

The successful formulation of a stable and effective dosage form for (E)-Cefpodoxime Proxetil hinges on the careful selection of excipients. ijrar.com Preformulation studies investigating the physicochemical properties of the drug alone and in combination with various excipients are crucial to ensure compatibility. ijrar.comitmedicalteam.pl

Assessment of possible incompatibilities between (E)-Cefpodoxime Proxetil and excipients is a critical step in early-stage development. ijrar.com Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are routinely employed to evaluate these interactions. ijrar.comitmedicalteam.plnih.govresearchgate.net

FTIR spectroscopy helps in identifying any chemical instabilities or interactions by comparing the spectra of the pure drug with that of the drug-excipient mixtures. ijrar.comnih.gov Studies have shown that (E)-Cefpodoxime Proxetil is compatible with a range of excipients, including:

Sodium CMC ijrar.com

Hydroxypropyl methylcellulose (B11928114) (HPMC) K5M ijrar.com

Xanthan gum ijrar.com

Croscarmellose sodium itmedicalteam.pl

Starch itmedicalteam.pl

Sodium saccharin (B28170) itmedicalteam.pl

In one study, FTIR analysis of physical mixtures of (E)-Cefpodoxime Proxetil with locust bean gum and other excipients showed no significant spectral changes, indicating the absence of chemical interaction. nih.gov Similarly, compatibility studies using FTIR have confirmed the absence of detectable interactions between the drug and carriers like Polyvinylpyrrolidone (B124986) (PVP) K30 and Croscarmellose Sodium (CCS). rjptonline.orgrjptonline.org DSC is another valuable tool for detecting interactions by observing changes in the thermal behavior of the drug in the presence of excipients. itmedicalteam.plresearchgate.net DSC thermograms of (E)-Cefpodoxime Proxetil with excipients like croscarmellose sodium and starch have been used to confirm their compatibility. itmedicalteam.pl

Strategies for Solubility and Dissolution Rate Enhancement

(E)-Cefpodoxime Proxetil is a poorly water-soluble drug, which presents a significant challenge in drug formulation as it is often associated with poor dissolution characteristics and, consequently, poor oral bioavailability. nih.govnih.gov Therefore, various strategies are employed to enhance its solubility and dissolution rate.

Amorphous Solid Dispersions (ASDs)

One of the most successful strategies to improve the dissolution rate of poorly soluble drugs like (E)-Cefpodoxime Proxetil is the formation of amorphous solid dispersions (ASDs). rjptonline.orgrjptonline.orgnih.gov In an ASD, the drug is dispersed in an amorphous state within a hydrophilic carrier matrix, which can lead to a significant increase in the drug's aqueous solubility and dissolution rate. nih.govnih.gov The mechanism behind this enhancement includes the reduction of drug particle size to a molecular level and the prevention of drug crystallization. nih.govresearchgate.net

Studies have shown that preparing (E)-Cefpodoxime Proxetil as a solid dispersion can significantly improve its dissolution. For example, solid dispersions with urea (B33335) as a carrier demonstrated a notable increase in the drug's dissolution rate. nih.govresearchgate.netsphinxsai.com Similarly, solid dispersions using polymers like polyethylene (B3416737) glycol (PEG) 6000 and polyvinylpyrrolidone (PVP) K30 have been effective in enhancing the dissolution of (E)-Cefpodoxime Proxetil. rjptonline.orgrjptonline.org

The choice of polymer or carrier is critical for the successful formulation of a stable and effective ASD. The carrier should be hydrophilic and able to interact with the drug to prevent its crystallization. nih.gov Commonly used carriers for (E)-Cefpodoxime Proxetil ASDs include:

Polyvinylpyrrolidone (PVP) K30: This amorphous polymer is a popular choice for creating solid dispersions. rjptonline.orgrjptonline.orggoogle.com Studies have shown that solid dispersions of (E)-Cefpodoxime Proxetil with PVP K30, particularly at a 1:4 drug-to-carrier ratio, result in a significantly greater dissolution rate compared to the pure drug. rjptonline.orgrjptonline.org

Polyethylene Glycols (PEGs): PEGs, such as PEG 6000, are water-soluble carriers used to prepare solid dispersions by methods like fusion. rjptonline.orgrjptonline.orggoogle.com

Urea: As a crystalline carrier, urea has been used to form solid dispersions of (E)-Cefpodoxime Proxetil, leading to enhanced solubility. nih.govresearchgate.netsphinxsai.com

Other Polymeric Carriers: Hydroxypropyl methylcellulose (HPMC), hydroxyethyl (B10761427) cellulose (B213188), and polymethacrylates are other potential polymeric carriers for (E)-Cefpodoxime Proxetil solid dispersions. google.com

The selection of the carrier and the drug-to-carrier ratio directly impacts the dissolution rate of the drug. rjptonline.orgrjptonline.org

The stability of the amorphous state in an ASD is largely attributed to the molecular interactions between the drug and the carrier. utexas.edudovepress.com These interactions, such as hydrogen bonds and pi-alkyl bonds, disrupt the drug's ability to self-assemble into a crystalline form. utexas.edudovepress.com

In the case of (E)-Cefpodoxime Proxetil ASDs, techniques like FTIR, DSC, and X-ray diffraction (XRD) are used to study these interactions and confirm the amorphous state of the drug. rjptonline.orgrjptonline.orgbenthamscience.com FTIR studies have shown no detectable chemical interaction, suggesting that the enhancement in dissolution is due to the physical change in the drug's state. rjptonline.orgrjptonline.org DSC and XRD studies have confirmed the amorphous nature of (E)-Cefpodoxime Proxetil within the solid dispersion, as indicated by the absence of the drug's characteristic crystalline peaks. rjptonline.orgrjptonline.orgresearchgate.netbenthamscience.com The formation of a molecularly dispersed system where the drug is uniformly distributed within the carrier at a molecular level is key to the enhanced dissolution. rjptonline.org

Polymer and Carrier Selection Criteria

Nanosuspensions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Besides ASDs, nanosuspensions and self-nanoemulsifying drug delivery systems (SNEDDS) are other advanced formulation strategies to improve the solubility and dissolution of (E)-Cefpodoxime Proxetil. ijrpns.comsigmaaldrich.comnih.gov

Nanosuspensions involve reducing the drug's particle size to the nanometer range, which significantly increases the surface area available for dissolution. ijrpns.comabap.co.in Cefpodoxime (B17579) proxetil nanosuspensions have been successfully developed using techniques like solvent-antisolvent precipitation and solvent evaporation. ijrpns.comabap.co.inrjptonline.org These nanosuspensions, often stabilized with polymers like HPMC E50 or PVP K30 and surfactants like sodium lauryl sulphate and poloxamer-188, have demonstrated a significantly higher in-vitro drug release compared to the pure drug or marketed formulations. ijrpns.comabap.co.inrjptonline.org Characterization using methods like scanning electron microscopy (SEM), XRD, and FTIR confirms the reduced particle size and the absence of chemical incompatibility. ijrpns.com

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. sigmaaldrich.comnih.gov This spontaneous nanoemulsification facilitates the dissolution of the poorly water-soluble drug. For (E)-Cefpodoxime Proxetil, SNEDDS have been developed by carefully selecting oily phases, surfactants, and co-surfactants through solubility and emulsification screening. sigmaaldrich.comnih.gov Optimized SNEDDS formulations can yield nanoemulsions with a mean globule size of around 170 nm and can release the drug completely within a short period, irrespective of the pH of the dissolution medium. nih.gov

Solid-State Transformations and Amorphization Research

Research into the solid-state transformations of (E)-Cefpodoxime Proxetil is crucial for developing formulations with enhanced bioavailability. google.comgoogle.com The crystalline form of a drug is generally less soluble than its amorphous counterpart. tbzmed.ac.ir Therefore, converting crystalline (E)-Cefpodoxime Proxetil into an amorphous form is a key strategy to improve its dissolution rate. google.comgoogle.com

The process of amorphization can be achieved through various techniques, including:

Spray Drying: This technique involves dissolving the crystalline drug in a suitable solvent and then rapidly removing the solvent by spraying the solution into a hot drying gas. google.comgoogle.comgoogleapis.com This rapid solidification prevents the drug molecules from arranging into a crystalline lattice, resulting in an amorphous form. google.comgoogle.com Solvents like acetone (B3395972), methanol (B129727), and ethanol (B145695) have been used for this purpose. google.comgoogleapis.com

Solid Dispersion Formation: As discussed earlier, incorporating the drug into a polymeric carrier can lead to its amorphization. rjptonline.orgrjptonline.orgresearchgate.net Techniques like solvent evaporation and fusion are employed to create these dispersions. rjptonline.orgrjptonline.orgresearchgate.net

Co-grinding: This method involves grinding the drug with a carrier, which can lead to the amorphization of the drug. rjptonline.orgrjptonline.org

The amorphous state of (E)-Cefpodoxime Proxetil is confirmed using analytical techniques such as X-ray powder diffraction (XRPD) and DSC. rjptonline.orgrjptonline.orgrjptonline.orggoogle.comgoogleapis.com The XRPD pattern of an amorphous solid shows a characteristic halo pattern instead of the sharp peaks seen for a crystalline material. google.comgoogleapis.comjrespharm.com DSC analysis of an amorphous form will typically show a glass transition temperature (Tg) rather than a sharp melting point. rjptonline.org Studies have shown that the amorphous form of (E)-Cefpodoxime Proxetil exhibits a better intrinsic dissolution rate compared to its crystalline form. google.comgoogle.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques Development and Validation

Chromatographic methods are the cornerstone of (E)-Cefpodoxime Proxetil analysis, offering high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most extensively utilized techniques, with Gas Chromatography (GC) having specific applications.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands out as a versatile and robust technique for the analysis of (E)-Cefpodoxime Proxetil. Various HPLC methods have been developed and validated for its determination in different matrices, including human plasma and pharmaceutical dosage forms. researchgate.netresearchgate.net These methods are typically validated according to the International Conference on Harmonization (ICH) guidelines to ensure their reliability. akjournals.com

A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 column. akjournals.comijprs.com The mobile phase composition is a critical parameter that is optimized to achieve good separation and peak symmetry. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution with a controlled pH. akjournals.comijprs.com Detection is most frequently performed using a UV detector at a wavelength where (E)-Cefpodoxime Proxetil exhibits maximum absorbance, such as 227 nm, 235 nm, 254 nm, or 259 nm. akjournals.comijprs.comsemanticscholar.orgasianpubs.org

Several validated HPLC methods have demonstrated good linearity over a specific concentration range, with high correlation coefficients (r²) typically exceeding 0.998. semanticscholar.orgnih.gov The precision of these methods is confirmed by low relative standard deviation (RSD) values for replicate measurements, which are consistently below 2%. semanticscholar.org Accuracy is often assessed through recovery studies, with results typically falling within the 98-102% range. ajrconline.org The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the methods. akjournals.comnih.gov

Table 1: Examples of HPLC Method Parameters for (E)-Cefpodoxime Proxetil Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | X-terra C8 (4.6 x 250mm, 5µm) semanticscholar.org | Hypersil C18 (250*4.6, 5µm) ijprs.com | Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 μm) akjournals.com | Zorbax Eclipse XDB 5 μ C18 (150×4.6 mm) nih.gov |

| Mobile Phase | 0.25%v/v triethylamine (B128534) buffer (pH 3.5) and acetonitrile (30:70 v/v) semanticscholar.org | Acetonitrile and mixed phosphate (B84403) buffer (pH 6.8) (65:35) ijprs.com | Acetonitrile and 50 mM ammonium (B1175870) acetate (B1210297) (pH 6) (45:55 v/v) akjournals.com | Acetonitrile:50 mM potassium dihydrogen phosphate buffer (pH 3.0, 70:30 v/v) nih.gov |

| Flow Rate | 1.2 ml/min semanticscholar.org | 1.2 ml/min ijprs.com | 1 mL min−1 akjournals.com | 1.0 ml/min nih.gov |

| Detection Wavelength | 227 nm semanticscholar.org | 235 nm ijprs.com | 254 nm akjournals.com | 228 nm nih.gov |

| Retention Time | 2.747 min semanticscholar.org | Not Specified | Not Specified | 6.44 min nih.gov |

| Linearity Range | Not Specified | Not Specified | 1–80 μg mL−1 akjournals.com | 70 to 350 μg/ml nih.gov |

| Correlation Coefficient (r²) | 0.998 semanticscholar.org | Not Specified | 0.9998 akjournals.com | 0.998 nih.gov |

| LOD | Not Specified | Not Specified | 0.17 μg mL−1 akjournals.com | 5 μg/ml nih.gov |

| LOQ | Not Specified | Not Specified | 0.5 μg mL−1 akjournals.com | Not Specified |

Stability-indicating HPLC methods are crucial for assessing the intrinsic stability of (E)-Cefpodoxime Proxetil and for quantifying the drug in the presence of its degradation products. These methods involve subjecting the drug to various stress conditions as mandated by ICH guidelines, including acid and alkali hydrolysis, oxidation, heat, and photolysis. akjournals.comscispace.com

A successful stability-indicating method will effectively separate the intact drug peak from the peaks of any degradation products, with a resolution factor significantly greater than 1.5. akjournals.com This ensures that the analytical method is specific for the active pharmaceutical ingredient (API) and can accurately measure its concentration without interference from degradants. akjournals.comscispace.com

For instance, one study developed a stability-indicating RP-HPLC method using a C18 column and a mobile phase of acetonitrile and ammonium acetate buffer (pH 6.0). akjournals.com The method was able to resolve (E)-Cefpodoxime Proxetil from its degradation products formed under various stress conditions. akjournals.com Another method utilized a mobile phase of methanol and phosphate buffer (pH 4.0) to separate the R and S isomers of cefpodoxime (B17579) proxetil from their degradation products. scispace.com The degradation kinetics under acidic and oxidative conditions have also been investigated using these methods, allowing for the calculation of parameters like the pseudo-first-order rate constant, half-life, and activation energy. akjournals.com

(E)-Cefpodoxime Proxetil is a prodrug that exists as a racemic mixture of R and S isomers. scispace.com While standard reversed-phase columns can sometimes surprisingly achieve separation of these enantiomers due to significant differences in their physicochemical properties, specialized chiral stationary phases (CSPs) are often employed for robust enantiomeric separation. scispace.comakjournals.com

The development of enantioselective HPLC methods is important for studying the individual properties and potential differential activities of each isomer. One stability-indicating HPLC method was able to separate the R and S isomers of cefpodoxime proxetil using a Phenomenex ODS column with a mobile phase of methanol and phosphate buffer (pH 4.0), achieving a resolution factor greater than 2. scispace.comresearchgate.net This separation is crucial for monitoring the stability of each isomer independently. The use of chiral columns, such as those based on polysaccharide derivatives, is a common strategy for achieving enantiomeric separation of various pharmaceutical compounds. mdpi.com

Stability-Indicating HPLC Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) Methods

HPTLC offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of (E)-Cefpodoxime Proxetil. Validated HPTLC methods have been developed for its estimation in bulk drug and pharmaceutical formulations. nih.govijpsonline.com

These methods typically use HPTLC aluminum plates precoated with silica (B1680970) gel 60 F254 as the stationary phase. ijpsonline.comresearchgate.net The mobile phase, a crucial component for achieving good separation, is often a mixture of solvents like toluene (B28343), methanol, and chloroform (B151607). nih.govijpsonline.com Densitometric analysis is carried out at a wavelength where the compound shows significant absorbance, such as 289 nm. nih.govijpsonline.com

Validated HPTLC methods demonstrate good linearity over a defined concentration range, with correlation coefficients (r²) typically around 0.998. nih.gov The specificity of the method is confirmed by its ability to resolve the (E)-Cefpodoxime Proxetil spot from its degradation products under forced degradation conditions (acid and alkali hydrolysis, oxidation, and thermal stress). nih.gov The limits of detection and quantification are also established to determine the method's sensitivity. nih.govijpsonline.com

Table 2: HPTLC Method Parameters for (E)-Cefpodoxime Proxetil Analysis

| Parameter | Method 1 nih.gov | Method 2 ijpsonline.com |

| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 RP-18 F254 | Precoated silica gel 60F254 |

| Mobile Phase | Toluene:methanol:chloroform (4:2:4 v/v) | Chloroform: methanol: toluene (4:2:4 v/v/v) |

| Detection Wavelength | 289 nm | 289.0 nm |

| Rf Value | 0.55 ± 0.02 | Not Specified |

| Linearity Range | 100–600 ng per spot | 100 to 700 ng/spot |

| Correlation Coefficient (r²) | 0.998 ± 0.0015 | Not Specified |

| LOD | 3.99 ng per spot | 30 ng/spot |

| LOQ | 12.39 ng per spot | 90 ng/spot |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov In the context of (E)-Cefpodoxime Proxetil, GC applications are more specialized. One notable application is the determination of residual solvents, such as acetone (B3395972), in the final drug product. turkjps.orgnih.gov

For instance, a GC method equipped with a flame ionization detector (FID) has been used to quantify acetone in sintered floating tablets of (E)-Cefpodoxime Proxetil. turkjps.orgnih.gov The method utilized a WCOT Fused Silica column and a programmed oven temperature to achieve separation. turkjps.orgnih.gov GC coupled with mass spectrometry (GC-MS) is also a valuable tool for the characterization and quantification of extractables and leachables that may originate from packaging materials or manufacturing equipment. spectroscopyonline.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of (E)-Cefpodoxime Proxetil. These methods provide information about the molecule's chemical structure, functional groups, and concentration.

Several UV-Visible spectrophotometric methods have been developed for the estimation of (E)-Cefpodoxime Proxetil in bulk and pharmaceutical dosage forms. ymerdigital.comasianpubs.org These methods are often based on measuring the absorbance of the drug at its wavelength of maximum absorbance (λmax) in a suitable solvent. ymerdigital.com For example, a method using a mixture of acetone and 0.1 N NaOH as a solvent found the λmax of (E)-Cefpodoxime Proxetil to be 262 nm. ymerdigital.com Another method, utilizing the formation of a colored complex with potassium dichromate in an acidic medium, measured the absorbance at 570 nm. asianpubs.org These methods are validated for linearity, accuracy, and precision. ymerdigital.comasianpubs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the (E)-Cefpodoxime Proxetil molecule. nih.gov By comparing the IR spectrum of the drug with that of a reference standard, its identity can be confirmed. nih.gov Fourier-transform infrared (FTIR) spectroscopy is also employed to study drug-excipient compatibility by looking for any changes in the characteristic peaks of the drug in the presence of excipients. nih.govsphinxsai.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of (E)-Cefpodoxime Proxetil and its impurities. nih.gov LC-MS/MS can provide detailed structural information by analyzing the fragmentation patterns of the parent molecule and its degradation products. nih.gov This technique has been instrumental in identifying both known and new impurities in commercial samples of (E)-Cefpodoxime Proxetil. nih.gov High-throughput ion mobility-mass spectrometry (IM-MS) has also been used to characterize the multiple structures of protonated (E)-Cefpodoxime Proxetil. acs.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of (E)-Cefpodoxime Proxetil in bulk and pharmaceutical forms. The method is based on the principle that the molecule absorbs light in the ultraviolet region due to its specific chromophoric groups. The wavelength of maximum absorbance (λmax) is a key parameter for analysis.

Research has shown that the λmax of (E)-Cefpodoxime Proxetil varies depending on the solvent system used, which is a critical factor in method development. In a mixture of methanol and water, the absorption maximum is observed at 231 nm. acs.org When using 0.1N sodium hydroxide (B78521) (NaOH) as the solvent, the λmax is also found at 231 nm. acs.org A different method employing a mixture of acetone and 0.1N NaOH (25:75, v/v) reported a λmax of 262 nm. acs.org In 0.1N hydrochloric acid (HCl), the λmax is established at 235 nm. arizona.edu Furthermore, studies using various buffers have recorded λmax values at 257.8 nm in acid buffer (pH 1.2), 259.2 nm in glycine (B1666218) buffer (pH 3.0), and 232.0 nm in phosphate buffer (pH 6.8). bhu.ac.in Another study reported a λmax of 260.8 nm in NaH2PO4 buffer (pH 6.7) after initial dissolution in 0.1 N methanolic hydrochloride. researchgate.net This variability underscores the importance of solvent selection in quantitative analysis.

| Solvent/Buffer System | λmax (nm) | Reference |

| Methanol and Water | 231 | acs.org |

| 0.1N NaOH | 231 | acs.org |

| Acetone:0.1N NaOH (25:75, v/v) | 262 | acs.org |

| 0.1N HCl | 235 | arizona.eduresearchgate.net |

| Acid Buffer (pH 1.2) | 257.8 | bhu.ac.in |

| Glycine Buffer (pH 3.0) | 259.2 | bhu.ac.in |

| Phosphate Buffer (pH 6.8) | 232.0 | bhu.ac.innih.gov |

| NaH2PO4 Buffer (pH 6.7) | 260.8 | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential tool for identifying the functional groups present in the (E)-Cefpodoxime Proxetil molecule, thereby confirming its chemical structure. The technique measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

The FTIR spectrum of (E)-Cefpodoxime Proxetil displays several characteristic absorption bands corresponding to its main functional groups. Key peaks include a broad band around 3350 cm⁻¹ attributed to the N-H stretching of a secondary amine. washington.edu The β-lactam ring, a critical feature of cephalosporins, shows a strong C=O stretching vibration at approximately 1761-1786 cm⁻¹. nih.govnih.gov Other carbonyl stretching vibrations from the ester and amide groups are observed in the region of 1676-1727 cm⁻¹. bhu.ac.innih.govspectroscopyonline.com The N-H bending vibration is noted around 1650 cm⁻¹, while C-O stretching vibrations are typically found in the 1037-1275 cm⁻¹ range. bhu.ac.inwashington.edunih.govspectroscopyonline.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |

| ~3350 | N-H stretch (secondary amine) | washington.edu |

| 2937-2985 | C-H stretch (alkyl) | nih.govspectroscopyonline.com |

| 1761-1786 | C=O stretch (β-lactam) | nih.govnih.gov |

| 1676-1727 | C=O stretch (ester, amide) | bhu.ac.innih.govspectroscopyonline.com |

| ~1650 | N-H bend | washington.edu |

| 1274-1275 | C-O stretch | bhu.ac.innih.govspectroscopyonline.com |

| 1037-1075 | C-O stretch | bhu.ac.inspectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule, including the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is invaluable for unambiguous structure elucidation and isomeric differentiation.

¹H NMR: The proton NMR spectrum of (E)-Cefpodoxime Proxetil in deuterated chloroform (CDCl₃) shows distinct signals for each proton. Key chemical shifts (δ) include the isopropyl group protons at approximately 1.21-1.33 ppm, the methoxy (B1213986) group protons of the oxime at around 4.00-4.05 ppm, and the thiazole (B1198619) ring proton at about 6.72-6.96 ppm. nih.govconicet.gov.artsijournals.com The signals for the diastereotopic protons of the proxetil ester moiety often appear as complex multiplets.

| ¹H NMR Signal (δ, ppm in CDCl₃) | Assignment | Reference(s) |

| 1.21 - 1.33 | -CH(CH₃)₂ | nih.govconicet.gov.artsijournals.com |

| 1.45 - 1.59 | -CHCH₃ | nih.govconicet.gov.ar |

| 3.30 - 3.32 | -OCH₃ (on cephem ring) | nih.govtsijournals.com |

| 4.00 - 4.05 | N-OCH₃ | nih.govtsijournals.com |

| 5.06 - 5.19 | H-6 | conicet.gov.artsijournals.com |

| 5.95 - 6.02 | H-7 | nih.govtsijournals.com |

| 6.72 - 6.96 | Thiazole ring-H | nih.govconicet.gov.artsijournals.com |

| 6.78 - 6.96 | O-CH-O | nih.govconicet.gov.ar |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, LC-NMR-MS, Ion Mobility-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of (E)-Cefpodoxime Proxetil and for elucidating its structure by analyzing fragmentation patterns. When coupled with separation techniques like liquid chromatography (LC), it becomes a cornerstone for impurity profiling and degradation studies.

LC-MS and LC-MSⁿ: Using electrospray ionization (ESI) in positive ion mode, (E)-Cefpodoxime Proxetil typically shows a protonated molecular ion [M+H]⁺ at an m/z of 558.2. Tandem mass spectrometry (MS/MS or MSⁿ) experiments provide detailed fragmentation pathways that help in identifying the different parts of the molecule and characterizing impurities and degradation products. researchgate.netspectroscopyonline.com

LC-NMR-MS: The hyphenation of LC with both NMR and MS provides a powerful platform for the definitive identification of unknown compounds, such as degradation products. washington.edu LC-MS provides molecular weight and fragmentation data, while LC-NMR offers detailed structural information, enabling successful identification without complex isolation processes. washington.edutsijournals.com

Ion Mobility-MS (IM-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. IM-MS analysis of (E)-Cefpodoxime Proxetil has revealed the presence of multiple gas-phase structures (protomers), which are isomers differing only in the site of protonation. acs.orgnih.gov This technique provides collisional cross-section (CCS) values, a unique physicochemical property that can be used for more confident identification of the molecule. acs.orgconicet.gov.ar The bimodal arrival time distribution observed for (E)-Cefpodoxime Proxetil indicates at least two distinct conformations, likely corresponding to protonation on the thiazole ring or the β-lactam nitrogen. nih.govconicet.gov.ar

Thermal and X-ray Diffraction Analysis

Thermal analysis techniques are employed to investigate the physical properties of (E)-Cefpodoxime Proxetil as a function of temperature. These methods are critical for understanding the compound's stability, polymorphism, and compatibility with excipients.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, crystallinity, and polymorphic transitions of a substance. The DSC thermogram of pure (E)-Cefpodoxime Proxetil typically exhibits a sharp endothermic peak, which corresponds to its melting transition. However, the reported melting point varies across different studies, potentially due to the existence of different crystalline forms or variations in experimental conditions. Reported melting points include 96°C, 126.8°C, and 149.6°C. arizona.eduspectroscopyonline.comconicet.gov.ar The absence of this peak in formulations can indicate that the drug has been uniformly dispersed or converted to an amorphous state. conicet.gov.ar

| Reported Melting Point (°C) | Observation | Reference |

| 96 | Sharp endothermic peak | conicet.gov.ar |

| 126.8 | Sharp endothermic fusion peak | spectroscopyonline.com |

| 149.6 ± 1.4 | Melting point as per monograph | arizona.edu |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of (E)-Cefpodoxime Proxetil. Studies show that the pure drug undergoes a single-stage decomposition process. The derivative thermogravimetric (DTG) curve, which represents the rate of mass loss, shows a peak at approximately 248.0°C, indicating the temperature of maximum decomposition for the pure drug. This information is vital for assessing the stability of the drug under thermal stress and its compatibility with other substances in a formulation. nih.gov

Impurity Profiling and Structural Elucidation

Identification of Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API). researchgate.net In the synthesis of (E)-Cefpodoxime Proxetil, several such impurities have been identified. nih.govresearchgate.net

A study using reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) identified a total of 15 impurities in commercial samples of cefpodoxime (B17579) proxetil. nih.govnih.gov Of these, 11 were determined to be process-related impurities. nih.gov These include known impurities listed in pharmacopoeias as well as newly identified ones. nih.govlupinepublishers.com

Some of the key process-related impurities identified include:

Cefpodoxime Proxetil EP Impurity B: A known impurity that exists as two diastereoisomers. nih.govclearsynth.comdrugfuture.com

Cefpodoxime Proxetil EP Impurity C: Another recognized impurity. nih.govclearsynth.comdrugfuture.com

Cefpodoxime Proxetil EP Impurity D: This impurity also presents as two peaks in chromatographic analysis. nih.govdrugfuture.com

Desmethyl Cefpodoxime Proxetil: An unknown impurity detected at a level of 0.1-0.2% during synthesis, which was later synthesized and characterized. researchgate.net

Cefpodoxime Proxetil EP Impurity E: A process-related impurity. clearsynth.como2hdiscovery.cochemicea.com

Other novel analogues: Ethyl, methyl, propyl, and N-propyl analogues of cefpodoxime proxetil have also been identified as process-related impurities. researchgate.net

The European Pharmacopoeia (EP) specifies several impurities for Cefpodoxime Proxetil, including impurities A, E, F, and G. drugfuture.com The identification of these and other process-related impurities is crucial for controlling the quality of the final drug product. lupinepublishers.comsynzeal.com

Table 1: Identified Process-Related Impurities of (E)-Cefpodoxime Proxetil

| Impurity Name | Type | Method of Identification | Reference |

| Cefpodoxime Proxetil EP Impurity B | Known | LC-MS/MS, Comparison with reference standards | nih.govdrugfuture.com |

| Cefpodoxime Proxetil EP Impurity C | Known | LC-MS/MS, Comparison with reference standards | nih.govdrugfuture.com |

| Cefpodoxime Proxetil EP Impurity D | Known | LC-MS/MS, Comparison with reference standards | nih.govdrugfuture.com |

| Desmethyl Cefpodoxime Proxetil | Novel | HPLC, LC-MS, NMR, IR | researchgate.net |

| Cefpodoxime Proxetil EP Impurity E | Known | Not specified | clearsynth.como2hdiscovery.co |

| Ethyl, methyl, propyl, N-propyl analogues | Novel | Not specified | researchgate.net |

| Cefpodoxime Proxetil EP Impurity A | Specified | Pharmacopoeia | drugfuture.com |

| Cefpodoxime Proxetil EP Impurity F | Specified | Pharmacopoeia | drugfuture.com |

| Cefpodoxime Proxetil EP Impurity G | Specified | Pharmacopoeia | drugfuture.com |

| Cefpodoxime dippivoxil | Novel | Not specified | google.com |

Characterization of Degradation Products and Their Origin

Degradation products are impurities that form when the drug substance is exposed to various stress conditions such as acid, base, oxidation, heat, and light. nih.govakjournals.com Forced degradation studies are intentionally conducted to understand the stability of the drug and to identify potential degradation products. nih.govresearchgate.net

For (E)-Cefpodoxime Proxetil, forced degradation studies have revealed its susceptibility to various conditions:

Acid and Base Hydrolysis: The drug undergoes degradation under both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, leading to the formation of specific degradation products. nih.gov In acidic conditions, additional peaks at Rf values of 0.10 and 0.44 were observed, while basic conditions led to peaks at 0.03, 0.15, and 0.17 in thin-layer chromatography (TLC). nih.gov Complete degradation was observed in the presence of 0.01 M NaOH. akjournals.com

Oxidative Degradation: Treatment with hydrogen peroxide (3% and 6.0%) also results in the formation of degradation products. nih.govakjournals.com

Thermal Degradation: Exposure to high temperatures (60°C) and dry heat (55°C) has been studied. nih.govnih.gov While one study showed no significant degradation under dry heat, another identified an increase in a specific impurity (IMP-S3) at 60°C. nih.govnih.gov

Photodegradation: Exposure to UV light has also been shown to cause degradation. nih.govlupinepublishers.com

A systematic study identified 15 impurities in commercial samples, with four being characterized as degradation products. nih.gov Stress tests indicated that some impurities originated from degradation, while others were introduced during the synthesis process. nih.gov For instance, one impurity, IMP-S3, was found to increase under both 60°C water bath and high-temperature conditions. nih.gov

The degradation of Cefpodoxime Proxetil can also be influenced by the medium. For example, the degradation rate and the resulting products differ between a phosphate (B84403) buffer and human intestinal juice. nih.gov In intestinal juice, the degradation is faster, and the primary product is the active Δ3-cephalosporin. nih.gov

Table 2: Summary of Forced Degradation Studies on (E)-Cefpodoxime Proxetil

| Stress Condition | Observation | Resulting Products | Reference |

| Acid Hydrolysis (0.1 M HCl) | Degradation observed | Additional peaks at Rf 0.10 and 0.44 (TLC) | nih.gov |

| Base Hydrolysis (0.1 M NaOH) | Degradation observed | Additional peaks at Rf 0.03, 0.15, and 0.17 (TLC) | nih.gov |

| Base Hydrolysis (0.01 M NaOH) | Complete degradation | Absence of drug peak | akjournals.com |

| Oxidative Degradation (H₂O₂) | Degradation observed | Formation of multiple degradation products | nih.govakjournals.com |

| Thermal Degradation (60°C) | Increase in impurity IMP-S3 | IMP-S3 | nih.gov |

| UV Irradiation | Degradation observed | Formation of degradation products | nih.govlupinepublishers.com |

Application of Advanced Analytical Techniques for Impurity Profiling

A variety of advanced analytical techniques are employed for the comprehensive impurity profiling and structural elucidation of (E)-Cefpodoxime Proxetil and its related substances. lupinepublishers.comnih.gov These techniques are often used in combination to provide detailed information about the identity and structure of impurities. nih.govconicet.gov.ar

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC), is the primary method for separating impurities from the main drug substance. lupinepublishers.comconicet.gov.ar Different HPLC methods have been developed and validated for the analysis of cefpodoxime proxetil and its impurities, often using a C18 column. researchgate.netakjournals.comsciencescholar.us

Mass Spectrometry (MS) , especially when coupled with LC (LC-MS), is a powerful tool for identifying impurities. nih.govlupinepublishers.com Tandem mass spectrometry (LC-MS/MS or LC-MSn) provides fragmentation patterns that are crucial for deducing the structures of unknown compounds. nih.govnih.gov High-resolution mass spectrometry (HRMS) offers accurate mass measurements, further aiding in the identification process. lupinepublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a definitive technique for structural elucidation. conicet.gov.arnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the precise chemical structure of isolated impurities. researchgate.netconicet.gov.arwisdomlib.org Techniques like ¹H NMR and ¹³C NMR have been used to characterize synthesized impurities like desmethyl cefpodoxime proxetil. researchgate.net Solid-state NMR has also been utilized to study the structure-activity relationship of the drug molecule. researchgate.net

Other Techniques: